Field: Psychiatry
Summary: Desvenlafaxine is an effective treatment option for major depressive disorder . It works by increasing the activity of chemicals called serotonin and norepinephrine in the brain .
Methods: The medication is taken orally . The need for further treatment should be occasionally reassessed .
Results: Some studies have found comparable efficacy with a lower rate of nausea .
Summary: In addition to its primary use for major depressive disorder, desvenlafaxine is also used off-label for other conditions such as anxiety disorders, obsessive-compulsive disorder, and chronic pain .
Methods: Similar to its use in treating major depressive disorder, desvenlafaxine is taken orally for these off-label uses .
Results: While it’s used off-label for these conditions, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for these uses .
Field: Gynecology
Summary: Desvenlafaxine is sometimes used to treat hot flashes (hot flushes; sudden strong feelings of heat and sweating) in women who have experienced menopause .
Methods: The medication is taken orally .
Results: While it’s used for this condition, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for this use .
Field: Endocrinology
Summary: Desvenlafaxine may be helpful when prescribed “off-label” for neuropathy due to diabetes .
Methods: Similar to its use in treating major depressive disorder, desvenlafaxine is taken orally for this off-label use .
Results: While it’s used off-label for this condition, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for this use .
Desvenlafaxine is a synthetic compound that serves as a serotonin-norepinephrine reuptake inhibitor (SNRI), primarily used in the treatment of major depressive disorder. It is the active metabolite of venlafaxine and is marketed under various trade names, including Pristiq and Khedezla. The chemical formula for desvenlafaxine is C₁₆H₂₅NO₂, with a molar mass of approximately 263.38 g/mol . Desvenlafaxine's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, neurotransmitters that play critical roles in mood regulation .
Desvenlafaxine inhibits the reuptake of serotonin and norepinephrine in the brain. This means it helps to increase the levels of these neurotransmitters, which are thought to play a role in regulating mood []. The specific mechanism by which this increase in neurotransmitters alleviates depression is still being investigated [].
Desvenlafaxine undergoes several metabolic transformations in the body. It is primarily metabolized through conjugation mediated by uridine diphosphate-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. Additionally, it can undergo oxidative metabolism via cytochrome P450 enzymes CYP3A4 and CYP2C19, although the CYP2D6 pathway is not involved . The major metabolic products include N,O-didesmethyl venlafaxine, which retains some pharmacological activity.
Desvenlafaxine can be synthesized through various methods, primarily involving the O-demethylation of venlafaxine. One notable synthesis route involves treating venlafaxine with 2-(diethylamino)ethanethiol or its hydrochloride salt to yield desvenlafaxine free base . Subsequent steps may include converting this free base into various salts or solvates, such as desvenlafaxine succinate monohydrate. The synthesis process allows for efficient production while minimizing by-products.
Desvenlafaxine has been studied for its interactions with various medications. Notably, it should not be taken concurrently with monoamine oxidase inhibitors due to the risk of serotonin syndrome—a potentially life-threatening condition characterized by excessive serotonergic activity . Additionally, desvenlafaxine may interact with other drugs affecting serotonin levels, such as certain pain medications and antidepressants, leading to increased risks of adverse effects .
Several compounds share structural or functional similarities with desvenlafaxine. These include:
Compound | Mechanism | Primary Use | Metabolism |
---|---|---|---|
Desvenlafaxine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | UGT-mediated |
Venlafaxine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | CYP2D6 involvement |
Duloxetine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | CYP1A2 and CYP2D6 |
Milnacipran | Serotonin-Norepinephrine Inhibitor | Fibromyalgia | Primarily renal elimination |
Desvenlafaxine's unique metabolic pathway (primarily via UGT) distinguishes it from these similar compounds, potentially leading to different side effects and drug interaction profiles .
Irritant